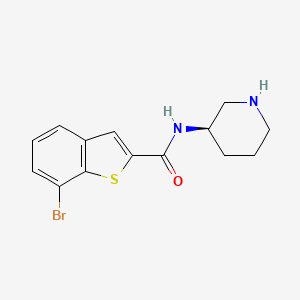

Br-PBTC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

これは、α4β2、α2β2、およびα2β4サブユニットを含むサブタイプを特異的に標的とします 。この化合物は、その潜在的な治療用途と科学研究における役割により、大きな関心を集めています。

準備方法

Br-PBTCの合成には、ベンゾ[b]チオフェンコアの調製から始まるいくつかの段階が含まれます。合成経路には、通常、臭素化、アミド形成、およびピペリジン環の導入が含まれます。 反応条件には、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒と触媒の使用が含まれ、反応を促進します 。産業生産方法は広く文書化されていませんが、実験室規模の合成は確立されています。

化学反応の分析

Br-PBTCは、以下を含むさまざまな化学反応を受けます。

酸化: this compoundは特定の条件下で酸化される可能性がありますが、この詳細な研究は限られています。

還元: この化合物は、特に臭素部位で還元されて、脱臭素化誘導体を形成することができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: これは、ニコチン性アセチルコリン受容体の調節を研究するためのツールとして使用されます。

生物学: this compoundは、神経シグナル伝達と受容体薬理学の研究に使用されています。

医学: この化合物は、アルツハイマー病、パーキンソン病、ニコチン依存症などの神経学的疾患の潜在的な治療用途があります.

産業: 産業用途はあまり文書化されていませんが、this compoundの受容体調節における役割は、創薬における貴重な研究ツールとなっています.

科学的研究の応用

Br-PBTC has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study the modulation of nicotinic acetylcholine receptors.

Biology: this compound is employed in research on neuronal signaling and receptor pharmacology.

作用機序

Br-PBTCは、ニコチン性アセチルコリン受容体の開口を促進することにより、その効果を発揮します。 これは、α2またはα4サブユニットの細胞外C末端と相互作用し、受容体活性化を強化し、脱感作された受容体を再活性化します 。 分子標的には、ニコチン性アセチルコリン受容体のα4β2、α2β2、およびα2β4サブタイプが含まれます .

類似の化合物との比較

This compoundは、特定のニコチン性アセチルコリン受容体サブタイプの選択的調節においてユニークです。類似の化合物には以下が含まれます。

PHCCC: 別の正の異種アロステリックモジュレーターですが、異なる受容体サブタイプを標的としています。

Rbin-2: 異なる化学構造とターゲットプロファイルを持つモジュレーター。

This compoundは、α4β2、α2β2、およびα2β4サブユニットに対する高い効力と選択性により、受容体研究と潜在的な治療用途における貴重なツールとなっています .

類似化合物との比較

Br-PBTC is unique in its selective modulation of specific nicotinic acetylcholine receptor subtypes. Similar compounds include:

PHCCC: Another positive allosteric modulator but targets different receptor subtypes.

Rbin-2: A modulator with a different chemical structure and target profile.

TPCA-1: While not a direct analog, it shares some pharmacological properties with this compound.

This compound stands out due to its high potency and selectivity for α4β2, α2β2, and α2β4 subunits, making it a valuable tool in receptor research and potential therapeutic applications .

特性

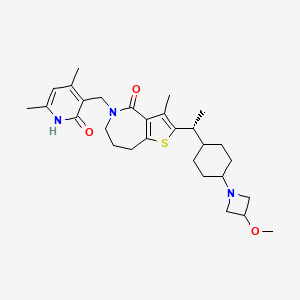

分子式 |

C14H15BrN2OS |

|---|---|

分子量 |

339.25 g/mol |

IUPAC名 |

7-bromo-N-[(3R)-piperidin-3-yl]-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C14H15BrN2OS/c15-11-5-1-3-9-7-12(19-13(9)11)14(18)17-10-4-2-6-16-8-10/h1,3,5,7,10,16H,2,4,6,8H2,(H,17,18)/t10-/m1/s1 |

InChIキー |

LRYYPTVUWGMZQB-SNVBAGLBSA-N |

異性体SMILES |

C1C[C@H](CNC1)NC(=O)C2=CC3=C(S2)C(=CC=C3)Br |

正規SMILES |

C1CC(CNC1)NC(=O)C2=CC3=C(S2)C(=CC=C3)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)

![(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)

![methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B11934354.png)

![7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B11934364.png)

![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)

![2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B11934388.png)